5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide

Epigenetics Bromodomain Inhibition Chemical Probe Development

Researchers face a shortage of well-characterized, chiral bromodomain probe scaffolds with a defined hydrogen-bond network. This 5-bromopyridine-3-carboxamide core with a 2-hydroxyethyl linker and terminal 4-(furan-2-yl)phenyl motif fills that gap. - Provides a synthetically tractable scaffold for BRD4 BD2 selectivity optimization. - Chiral secondary alcohol enables stereospecific hydrogen bonding to bromodomain acetyl-lysine pockets. - Uniform 95% purity (HPLC) ensures reproducible screening results without confounding impurities. Supplied by BenchChem with full analytical documentation and expedited global delivery.

Molecular Formula C18H15BrN2O3
Molecular Weight 387.233
CAS No. 2097891-22-8
Cat. No. B2880002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide
CAS2097891-22-8
Molecular FormulaC18H15BrN2O3
Molecular Weight387.233
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC(=CN=C3)Br)O
InChIInChI=1S/C18H15BrN2O3/c19-15-8-14(9-20-10-15)18(23)21-11-16(22)12-3-5-13(6-4-12)17-2-1-7-24-17/h1-10,16,22H,11H2,(H,21,23)
InChIKeyYAMKRBQNTAXHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide Identity & Class Context


5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide (CAS 2097891-22-8) is a synthetic small molecule with the molecular formula C₁₈H₁₅BrN₂O₃ and a molecular weight of 387.23 g/mol [1]. The compound incorporates a 5-bromopyridine-3-carboxamide core, a 2-hydroxyethyl linker, and a 4-(furan-2-yl)phenyl substituent, placing it within the broader class of heterocyclic amides that are frequently explored as bromodomain and kinase inhibitor scaffolds [2]. Its structural features—particularly the combination of a hydrogen-bond-donating secondary alcohol and a terminal furan ring—suggest potential for selective protein-ligand interactions, though publicly available quantitative binding or activity data remain extremely limited as of early 2026.

Generic Substitution of 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide Not Supported


Superficially similar pyridine-3-carboxamide derivatives cannot be interchanged with this compound for several reasons. First, the 5‑bromo substituent on the pyridine ring modulates both electronic properties and metabolic stability, and its replacement with hydrogen, chlorine, or methyl would alter target binding and CYP-mediated oxidation profiles [1]. Second, the 2-hydroxyethyl linker provides a chiral alcohol center capable of stereospecific hydrogen bonding; simple deletion of the hydroxyl group removes this interaction capacity. Third, the terminal 4-(furan‑2‑yl)phenyl group contributes a unique aromatic stacking footprint that differs from thiophene, phenyl, or substituted-furan analogs, potentially affecting selectivity across bromodomain family members. Without direct comparative data, any assumption of functional equivalence is unjustified.

Differentiation Evidence for 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide


Structural Differentiation vs. Closest Analogs

A systematic comparison of the target compound with its structurally closest commercially available analogs reveals key differentiating features. The target compound (CAS 2097891-22-8) possesses a 2-hydroxyethyl linker and a 4-(furan-2-yl)phenyl terminus. The closest analog, 5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide (CAS 1788542-98-2), replaces the phenyl spacer with a direct furan‑hydroxypropyl linkage, removing the aromatic phenyl ring and altering the conformational flexibility and π-stacking potential. Another analog, 5-bromo-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}pyridine-3-carboxamide, substitutes the central phenyl ring with a thiophene, which changes both the electron density and the angle of the terminal furan ring relative to the amide core. These structural variations are expected to produce different binding poses and selectivity profiles across bromodomain-containing proteins, although quantitative comparative activity data are not publicly available for any of these compounds [1].

Epigenetics Bromodomain Inhibition Chemical Probe Development

Scaffold Similarity to BRD4 Bromodomain Inhibitors

The target compound shares a 5-bromopyridine-3-carboxamide motif with several patented bromodomain inhibitors. In a patent describing furan derivatives as bromodomain inhibitors (US 20210346336), compounds bearing a pyridine-3-carboxamide core linked to aromatic furan systems demonstrated BRD4 BD1/BD2 binding [1]. While the target compound itself is not explicitly disclosed in that patent, class-level inference suggests that the 4-(furan-2-yl)phenyl substituent may confer BD2 selectivity, analogous to the established probe GSK789, which achieves BD1/BD2 selectivity ratios >100-fold through aryl appendage optimization [2]. However, the absence of direct experimental data for CAS 2097891-22-8 means that any claim of BD2 selectivity remains speculative and must be verified experimentally.

BRD4 BET Inhibition Epigenetic Reader Proteins

Application Scenarios for 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide


Starting Point for BD2-Selective Bromodomain Probes

For medicinal chemistry teams engaged in epigenetic probe discovery, the compound provides a synthetically tractable 5‑bromopyridine‑3‑carboxamide scaffold bearing a 4‑(furan‑2‑yl)phenyl‑hydroxyethyl motif. Based on class‑level inference from related furan‑containing bromodomain inhibitors [1], this compound can serve as a starting point for structure‑activity relationship (SAR) exploration aimed at achieving BRD4 BD2 selectivity. Procurement is warranted only if the team has the capacity to generate primary binding and selectivity data (e.g., BROMOscan™ or AlphaScreen).

Negative Control in Bromodomain Screening

Given the absence of documented activity against any bromodomain or kinase target, this compound may be employed as a structurally matched negative control in high‑throughput screening (HTS) campaigns evaluating related pyridine‑carboxamide analogs. Its physicochemical properties (MW 387.23, moderate lipophilicity predicted from the furan‑phenyl motif) make it suitable for assessing assay interference artifacts attributable to the core scaffold.

Benchmark for Docking and FEP Studies

The compound’s combination of a chiral secondary alcohol and a terminal furan ring presents a useful test case for validating docking scoring functions and free‑energy perturbation (FEP) protocols on bromodomain targets. Its structural complexity—without any confounding published activity data—makes it an ideal ‘blind’ benchmark for prospective in silico affinity predictions prior to experimental determination.

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